Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Overview
Description
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a chemical compound with the CAS Number: 1344274-22-1 . It is also known by its IUPAC Name as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 217.23 . Its InChI Code is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
X-ray Structures and Computational Studies
Research on cathinones, which are structurally related to Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, involves detailed X-ray structures and computational studies to understand their molecular configurations. These studies contribute to the design of materials with specific optical and electronic properties (Nycz et al., 2011).
Antimicrobial and Cytotoxic Activity
The development of novel azetidine-2-one derivatives of 1H-benzimidazole, which share functional group similarities with this compound, has led to compounds with significant antimicrobial and cytotoxic activities. Such research has potential applications in developing new therapeutic agents (Noolvi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Studies on bipolar molecules for use in OLEDs have included compounds with similar structural motifs to this compound. These compounds serve as host materials for phosphorescent OLEDs, demonstrating the relevance of such chemicals in advancing display technologies (Ge et al., 2008).
Corrosion Inhibition
Amine derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. This research underscores the importance of such compounds in protecting industrial materials against corrosion, contributing to longer lifespan and reduced maintenance costs (Boughoues et al., 2020).
Fluorinated Polyimides
The synthesis of novel fluorinated polyimides, using trifluoromethyl-substituted bis(ether amine) monomers, highlights the application of such compounds in creating materials with excellent thermal stability, low dielectric constants, and good solubility in organic solvents. These materials are of significant interest for their potential use in electronic and aerospace industries (Chung et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Compounds with trifluoromethyl groups are often involved in reactions with carbon-centered radical intermediates .
Biochemical Pathways
Compounds with trifluoromethyl groups are known to be involved in various chemical reactions, such as the suzuki–miyaura coupling .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21723 g/mol , which could influence its bioavailability.
Result of Action
Compounds with trifluoromethyl groups are known to have significant impacts in various fields, including pharmaceuticals, agrochemicals, and materials .
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJJIFPPXTXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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